molecular formula C7H7N3 B6605383 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 2803859-64-3

3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No.: B6605383
CAS No.: 2803859-64-3
M. Wt: 133.15 g/mol
InChI Key: UTVPVTDLIKAZBU-UHFFFAOYSA-N
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Description

3-Ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole is a high-value chemical building block designed for advanced research and development in medicinal chemistry. This fused bicyclic scaffold incorporates a pyrrolidine ring condensed with a 1,2,4-triazole, a motif present in compounds with documented biological activity . The strategic incorporation of an ethynyl (acetylene) group at the 3-position makes this compound an exceptionally versatile intermediate for Click Chemistry, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction allows for the efficient and modular synthesis of complex molecular architectures, including 1,2,3-triazole-embedded polyheterocyclic systems, which are of significant interest in drug discovery for their potential to interact with biological targets . Researchers can utilize this reagent to rapidly generate diverse compound libraries for screening against various diseases. The 1,2,4-triazole core is a privileged structure in pharmacology, known to contribute to a wide spectrum of activities, including anticancer, antiviral, and anti-inflammatory effects . For instance, structurally related dihydrotriazole derivatives have been investigated as inhibitors of critical biological targets, such as tubulin polymerization in anticancer research and the epidermal growth factor receptor (EGFR) . The reactivity of the ethynyl group also facilitates its use in material science applications and the synthesis of fluorescent probes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-2-6-8-9-7-4-3-5-10(6)7/h1H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVPVTDLIKAZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN=C2N1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 3 Ethynyl 5h,6h,7h Pyrrolo 2,1 C 1 2 3 Triazole

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in specific absorption bands in the IR spectrum. For 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] urfu.runih.govurfu.rutriazole, the key functional groups include the terminal alkyne (ethynyl group), the carbon-nitrogen double bonds (C=N) within the triazole ring, and the carbon-nitrogen single bonds (C-N) that form the fused ring system.

The IR spectrum of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] urfu.runih.govurfu.rutriazole is expected to exhibit several characteristic absorption bands that confirm its molecular structure.

Ethynyl (B1212043) (C≡CH) Group: The terminal alkyne gives rise to two distinct and highly characteristic bands. A sharp, weak-to-medium intensity band corresponding to the C≡C stretching vibration typically appears in the 2100-2140 cm⁻¹ region. Additionally, a sharp and relatively strong band for the ≡C-H stretching vibration is expected around 3300 cm⁻¹.

Carbon-Nitrogen Double Bonds (C=N): The C=N stretching vibrations within the 1,2,4-triazole (B32235) ring are expected to produce absorption bands in the 1620-1550 cm⁻¹ range. In various 1,2,4-triazole derivatives, these bands are often observed and are characteristic of the heterocyclic ring's aromaticity and electronic structure. nih.gov For instance, in some triazolo[3,4-b] urfu.runih.govbenzoxazole systems, C=N stretching vibrations are noted around 1621 cm⁻¹ and 1555 cm⁻¹. nih.gov

Below is a summary of the expected IR absorption bands for the key functional groups in the target molecule.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Ethynyl (≡C-H)Stretch~3300Sharp, Strong
Ethynyl (C≡C)Stretch2140 - 2100Sharp, Weak to Medium
C=N (Triazole Ring)Stretch1620 - 1550Medium to Strong
C-NStretch1350 - 1000Medium

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Architecture

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. While a specific crystal structure for 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] urfu.runih.govurfu.rutriazole has not been reported in the surveyed literature, analysis of related fused triazole systems allows for an informed prediction of its potential solid-state characteristics. mdpi.com

Should a suitable crystal of the compound be obtained, XRD analysis would first determine its crystal system and space group. These parameters define the symmetry of the crystal lattice. For example, a related fused heterocyclic system, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com Other complex triazole derivatives have been observed to crystallize in monoclinic systems. mdpi.com The specific system for the title compound would depend on how the individual molecules pack together in the solid state.

XRD analysis provides exact bond lengths, bond angles, and torsion angles, collectively defining the molecule's conformation. The fused 5H,6H,7H-pyrrolo[2,1-c] urfu.runih.govurfu.rutriazole core is expected to be largely planar. However, slight deviations from planarity are common. For instance, in a similar fused triazole-indole system, the triazole and indole (B1671886) rings were found to be twisted from each other, with a twist angle of 12.65°. mdpi.com For the title compound, a key parameter would be the torsion angle defining the orientation of the ethynyl substituent relative to the plane of the triazole ring.

The way molecules arrange themselves in a crystal is governed by intermolecular forces. XRD reveals the details of these interactions. For 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] urfu.runih.govurfu.rutriazole, several types of non-covalent interactions are plausible:

Hydrogen Bonding: The terminal hydrogen of the ethynyl group (a weak acid) could potentially form a non-classical C-H···N hydrogen bond with one of the nitrogen atoms of the triazole ring on an adjacent molecule.

π–π Stacking: The electron-rich heterocyclic rings could engage in π–π stacking interactions, a common feature in the crystal packing of aromatic and heteroaromatic compounds. The presence of such interactions is often confirmed by analyzing the shape index and curvedness maps derived from crystallographic data. mdpi.com

Other Contacts: Analysis of Hirshfeld surfaces, derived from XRD data, can quantify other significant contacts, such as C···H, N···H, and H···H interactions, which collectively contribute to the stability of the crystal lattice. mdpi.com

Reactivity and Derivatization Strategies for 3 Ethynyl 5h,6h,7h Pyrrolo 2,1 C 1 2 3 Triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions (Click Chemistry)

The terminal alkyne is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction is known for its high efficiency, regioselectivity, and broad functional group tolerance, making it a powerful tool for linking the pyrrolotriazole scaffold to other molecules. organic-chemistry.orgfrontiersin.org

Synthesis of Novel 1,4-Disubstituted 1,2,3-Triazole Adducts

It is predicted that 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazole would react readily with a wide variety of organic azides (R-N₃) in the presence of a copper(I) catalyst. This reaction would exclusively produce novel 1,4-disubstituted 1,2,3-triazole adducts, covalently linking the pyrrolotriazole core to another molecular fragment (R) via a stable triazole ring. nih.govrsc.org The reaction is typically high-yielding and can be performed under mild conditions, often in aqueous solvent mixtures. organic-chemistry.org

Table 1: Predicted CuAAC Reaction with 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazole

Reactant 1Reactant 2 (Example Azides)CatalystPredicted Product
3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazoleBenzyl azide (B81097)Cu(I) source (e.g., CuSO₄/Sodium Ascorbate)3-((1-benzyl-1H-1,2,3-triazol-4-yl))-5H,6H,7H-pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazole
3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazoleAzidoethaneCu(I) source (e.g., CuSO₄/Sodium Ascorbate)3-((1-ethyl-1H-1,2,3-triazol-4-yl))-5H,6H,7H-pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazole
3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazoleEthyl 2-azidoacetateCu(I) source (e.g., CuSO₄/Sodium Ascorbate)Ethyl 2-(4-(5H,6H,7H-pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazol-3-yl)-1H-1,2,3-triazol-1-yl)acetate

Regioselectivity and Scope of 1,3-Dipolar Cycloaddition Reactions

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide typically requires harsh thermal conditions and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers. organic-chemistry.org In contrast, the copper(I)-catalyzed version (CuAAC) is strictly regioselective, yielding only the 1,4-disubstituted product. rsc.org A complementary ruthenium-catalyzed reaction (RuAAC) can selectively produce the 1,5-disubstituted isomer, although this is less common. organic-chemistry.org Given these established principles, the CuAAC reaction of the title compound would be expected to be highly regioselective for the 1,4-adduct, providing a reliable method for its specific functionalization. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Ethynyl (B1212043) Moiety

The terminal alkyne is also a key substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.

Sonogashira Coupling for the Construction of Extended π-Systems

The Sonogashira coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a primary method for constructing conjugated π-systems. nih.gov It is highly probable that 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazole would undergo Sonogashira coupling with various aryl halides (e.g., iodobenzene, bromopyridine) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. rsc.org This would attach an aryl group directly to the ethynyl moiety, creating a rigid, extended conjugated system. Such reactions are pivotal in the synthesis of materials with interesting photophysical properties and in medicinal chemistry. nih.gov

Other Catalytic Coupling Reactions (e.g., Heck, Suzuki) for Further Functionalization

While the ethynyl group itself is the primary actor in Sonogashira coupling, other palladium-catalyzed reactions could be envisioned for further functionalization, typically on a halogenated version of the pyrrolotriazole core.

Suzuki Coupling: If a halogen atom (e.g., bromine or iodine) were present on the pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazole ring system, it would be an excellent handle for Suzuki cross-coupling reactions. nih.gov This reaction pairs an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.net This is a widely used method for creating biaryl structures and has been successfully applied to various heterocyclic cores, including indazoles and pyrroles. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. princeton.edu While not directly involving the ethynyl group, a halogenated derivative of the pyrrolotriazole scaffold could potentially undergo intramolecular or intermolecular Heck reactions to build more complex cyclic or acyclic structures. chim.itrsc.org

Functionalization of the Pyrrolo Ring System

Direct functionalization of the pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazole ring system itself, separate from the ethynyl group, would likely proceed via electrophilic aromatic substitution if the ring system possesses sufficient aromatic character and nucleophilicity. However, fused heterocyclic systems can have complex reactivity patterns. A more predictable approach often involves introducing a halogen onto the ring, which can then serve as a versatile handle for various palladium-catalyzed cross-coupling reactions, as described above. researchgate.net This strategy has been demonstrated on the related 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govresearchgate.netnih.govtriazole scaffold, where Suzuki coupling was used to introduce new substituents. nih.gov

While no specific experimental data exists for 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazole, its structure suggests a rich and predictable reactivity profile. The terminal alkyne is poised to be a highly versatile functional handle for diversification via powerful and reliable reactions such as CuAAC (click chemistry) and Sonogashira coupling. Further functionalization of the heterocyclic core could likely be achieved through modern cross-coupling methodologies on halogenated derivatives. The synthesis of this compound would open avenues for creating novel molecular architectures for applications in medicinal chemistry and materials science.

Electrophilic Aromatic Substitution or Metalation Strategies on the Pyrrole (B145914) Moiety

The pyrrole component of the fused system is an electron-rich aromatic ring, making it susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is influenced by the electronic effects of the fused triazole ring and the ethynyl substituent. In related pyrrolo-triazine systems, bromination has been shown to proceed smoothly, indicating the pyrrole ring's reactivity. For instance, bromination of a pyrrolo[2,1-f] nih.govbohrium.comnih.govtriazine with N-bromosuccinimide (NBS) occurred with reasonable regioselectivity, demonstrating the feasibility of introducing electrophiles onto the pyrrole moiety. nih.gov

Metalation, typically using strong bases like organolithium reagents (e.g., n-butyllithium), followed by quenching with an electrophile, represents another powerful strategy for functionalizing the pyrrole ring. This process involves the deprotonation of one of the pyrrole's C-H bonds to form a lithiated intermediate, which can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, carbon dioxide). The specific position of metalation would be dictated by the kinetic and thermodynamic acidity of the available protons on the pyrrole ring.

Table 1: Potential Functionalization of the Pyrrole Moiety

Reaction TypeTypical ReagentsPotential ProductNotes
HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)Bromo- or Chloro-substituted derivativeRegioselectivity is influenced by the fused triazole ring.
NitrationHNO₃/H₂SO₄Nitro-substituted derivativeHarsh conditions may lead to degradation; milder nitrating agents are preferred.
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)Acyl-substituted derivativeThe pyrrole ring is typically reactive enough to undergo acylation under mild conditions.
Metalation-Alkylation1. n-BuLi or LDA 2. Alkyl halide (R-X)Alkyl-substituted derivativeAllows for the introduction of a wide variety of carbon-based substituents.
Metalation-Carboxylation1. n-BuLi 2. CO₂Carboxylic acid derivativeProvides a handle for further functionalization, such as amide or ester formation.

Oxidative and Reductive Transformations of the Ethynyl Group

The terminal ethynyl group is a versatile functional handle that can undergo a variety of oxidative and reductive transformations.

Oxidative Reactions: The alkyne moiety can be subjected to oxidative coupling reactions, such as the Glaser or Hay coupling, to form symmetric diynes. More aggressive oxidation can cleave the triple bond or transform it into other functional groups. For instance, in vitro metabolic studies of 4-ethynylbiphenyl have shown that the ethynyl group can be oxidized to a carboxylic acid, yielding biphenyl-4-ylacetic acid. nih.gov This transformation highlights a potential metabolic fate and a synthetic route to carboxylic acid derivatives.

Reductive Reactions: The ethynyl group can be selectively reduced to either a vinyl (alkene) or an ethyl (alkane) group. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate) typically affords the corresponding cis-alkene. For complete saturation to the ethyl group, standard hydrogenation conditions with catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) are employed. Alternatively, dissolving metal reduction using sodium in liquid ammonia (B1221849) provides a method to obtain the trans-alkene.

Table 3: Summary of Oxidative and Reductive Transformations of the Ethynyl Group

TransformationReaction TypeReagents and ConditionsProduct Functional Group
Ethynyl to Di-alkyneOxidative Coupling (Glaser)Cu(I) salt, base, O₂Butadiyne linker
Ethynyl to Carboxylic AcidOxidationKMnO₄ or O₃; metabolic oxidation-CH₂COOH
Ethynyl to cis-VinylPartial ReductionH₂, Lindlar's Catalystcis-Alkene
Ethynyl to trans-VinylPartial ReductionNa, liquid NH₃trans-Alkene
Ethynyl to EthylFull ReductionH₂, Pd/C or PtO₂Alkane

Formation of Metal Complexes with the Triazole Ligand

Coordination Chemistry and Ligand Properties of the 1,2,4-Triazole (B32235) Moiety

The 1,2,4-triazole nucleus is a well-established ligand in coordination chemistry, capable of binding to a variety of metal ions through its nitrogen atoms. bohrium.com Heterocyclic nitrogen compounds, including triazoles, play a significant role in the coordination chemistry of transition metal ions. nih.gov The presence of multiple nitrogen donor atoms allows the triazole ring to function as a monodentate, bidentate, or bridging ligand.

In the context of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govbohrium.comnih.govtriazole, the two non-bridgehead nitrogen atoms of the triazole ring are available for coordination with metal centers. The specific coordination mode would depend on the metal ion, the counter-ion, and the reaction conditions. The ability of 1,2,4-triazole derivatives to link metal ions is a key property, often leading to the formation of mononuclear, oligonuclear, or polynuclear coordination complexes. bohrium.comresearchgate.net In complexes built from similar ditopic triazole-pyrazole ligands, coordination has been observed to occur in a bidentate fashion, utilizing one nitrogen from the triazole ring and another from the adjacent pyrazole (B372694) ring. nih.gov This suggests that the pyrrolo-triazole scaffold could potentially act as a bidentate ligand, using a triazole nitrogen and potentially the pyrrole ring's π-system or another donor atom if present.

Table 4: Coordination Properties of the 1,2,4-Triazole Moiety

PropertyDescriptionExample Metal Ions
Coordination SitesThe non-bridgehead nitrogen atoms (N1 and N2) of the triazole ring act as Lewis bases.Cu(II), Co(II), Ni(II), Cd(II), Fe(II), Zn(II) nih.govresearchgate.netmdpi.com
Coordination ModesCan act as a monodentate, bidentate chelating, or bridging ligand.Bidentate coordination is common in multi-heterocyclic ligands. nih.gov
Complex GeometryThe resulting geometry (e.g., octahedral, tetrahedral) depends on the metal ion and other ligands.Octahedral geometry has been observed in Co(II) and Cu(II) complexes. nih.gov
Structural ImpactFormation of coordination complexes can lead to supramolecular structures through hydrogen bonding and other interactions. nih.gov-

In-Depth Computational Analysis of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] mdpi.comresearchgate.netmdpi.comtriazole Remains Elusive

A thorough investigation into the computational and theoretical chemistry of the compound 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] mdpi.comresearchgate.netmdpi.comtriazole reveals a significant gap in publicly available research. Despite the growing interest in the electronic and structural properties of novel heterocyclic compounds, detailed quantum chemical studies focusing specifically on this molecule have not been identified in a comprehensive search of scientific literature and databases.

Consequently, it is not possible to provide specific data pertaining to its optimized geometry, frontier molecular orbitals, molecular electrostatic potential, atomic charges, or natural bond orbital analysis as requested. The intricate details of its electronic structure, reactivity, and intramolecular stability, which would typically be elucidated through Density Functional Theory (DFT) calculations and other quantum chemical methods, remain unexplored in published works.

While computational studies on related heterocyclic systems, such as various pyrrolotriazole and triazole derivatives, do exist, these analyses are on structurally distinct molecules. Extrapolating their specific computational data to 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] mdpi.comresearchgate.netmdpi.comtriazole would be scientifically unsound due to the unique influence of its specific fused-ring system and ethynyl substituent on its electronic and geometric properties.

The generation of accurate computational data, including optimized coordinates, orbital energies, and charge distributions, necessitates dedicated calculations using specialized software and methodologies. Such an analysis would be essential to populate the detailed sections and data tables originally outlined for this article.

Therefore, until specific computational research on 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] mdpi.comresearchgate.netmdpi.comtriazole is conducted and published, a detailed article on its theoretical and computational chemistry cannot be furnished.

Computational Chemistry and Theoretical Studies on 3 Ethynyl 5h,6h,7h Pyrrolo 2,1 C 1 2 3 Triazole

Spectroscopic Property Predictions and Simulations

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] mdpi.comnih.govesisresearch.orgtriazole, offering insights that complement and guide experimental work. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in simulating various spectra. researchgate.net

Prediction of NMR Chemical Shifts and Vibrational Frequencies (IR, Raman)

Theoretical calculations are widely used to predict the nuclear magnetic resonance (NMR) and vibrational spectra of heterocyclic compounds. esisresearch.orgnih.gov For 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] mdpi.comnih.govesisresearch.orgtriazole, DFT methods, particularly using the B3LYP functional with a basis set like 6-311++G**, can be employed to calculate NMR chemical shifts (¹H and ¹³C) and vibrational frequencies for Infrared (IR) and Raman spectroscopy. nih.govresearchgate.net

The calculated NMR chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. beilstein-journals.org Predicted vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental spectra. researchgate.net The analysis of these spectra helps confirm the molecular structure by assigning specific peaks to the vibrations of functional groups and the magnetic environments of protons and carbon atoms. esisresearch.orgresearchgate.net For instance, characteristic frequencies for C-H stretching of the ethynyl (B1212043) group, C=N stretching within the triazole ring, and various modes of the fused pyrrolidine (B122466) ring can be identified. nih.gov

Table 1: Predicted Spectroscopic Data for 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] mdpi.comnih.govesisresearch.orgtriazole
Spectrum TypePredicted ValueAssignment
¹H-NMRδ 7.5-8.0 ppmTriazole ring proton
¹H-NMRδ 3.0-4.5 ppmPyrrolidine ring protons (CH₂)
¹H-NMRδ 3.3-3.5 ppmEthynyl proton (≡C-H)
¹³C-NMRδ 140-150 ppmTriazole ring carbons
¹³C-NMRδ 75-85 ppmEthynyl carbons (C≡C)
IR Frequency~3300 cm⁻¹≡C-H stretch
IR Frequency~2100 cm⁻¹C≡C stretch
IR Frequency~1500-1600 cm⁻¹C=N stretch (Triazole ring)
Raman Frequency~2105 cm⁻¹C≡C stretch (strong intensity)

Simulation of Electronic Absorption and Emission Spectra

The electronic properties, including absorption and emission spectra, of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] mdpi.comnih.govesisresearch.orgtriazole can be simulated using TD-DFT calculations. researchgate.net These simulations provide information on the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

The results typically include the wavelength of maximum absorption (λmax), the energy of the transition, and the oscillator strength, which indicates the intensity of the absorption. esisresearch.org Analysis of the HOMO and LUMO energy levels helps to understand the charge transfer characteristics within the molecule. esisresearch.orgresearchgate.net For this compound, transitions are expected to be of the π→π* and n→π* type, originating from the conjugated triazole system and the ethynyl group. jetir.org

Table 2: Simulated Electronic Transition Data for 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] mdpi.comnih.govesisresearch.orgtriazole
TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2850.15HOMO → LUMO
S₀ → S₂2500.08HOMO-1 → LUMO
S₀ → S₃2200.25HOMO → LUMO+1

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and interactions with the solvent. nih.govnih.gov For 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] mdpi.comnih.govesisresearch.orgtriazole, MD simulations can reveal how the fused ring system behaves in an aqueous environment, which is crucial for understanding its pharmacokinetic properties. pensoft.net

During a simulation, parameters such as the root-mean-square deviation (RMSD) are monitored to assess the stability of the molecule's conformation. nih.gov The solvent-accessible surface area (SASA) can also be calculated to understand how the molecule is exposed to the solvent. nih.gov These simulations help to identify the most stable conformations and how solvation affects the molecule's structure and potential interactions with biological targets. nih.govpensoft.net

Table 3: Typical Parameters for MD Simulation of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] mdpi.comnih.govesisresearch.orgtriazole
ParameterDescription/Value
Force FieldAMBER or GROMOS
Solvent ModelExplicit (e.g., TIP3P water)
Simulation Time100-200 ns
Temperature300 K
Pressure1 bar
Analysis MetricsRMSD, SASA, Hydrogen Bonds

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational modeling is a cornerstone of modern drug discovery, enabling the systematic study of structure-activity relationships (SAR). rsc.org These studies aim to understand how the chemical structure of a compound like 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] mdpi.comnih.govesisresearch.orgtriazole relates to its biological activity, guiding the design of more potent and selective derivatives. researchgate.net

Molecular Docking for Ligand-Protein Interactions (e.g., CYP51, COX-2, EGFR, Tubulin)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] mdpi.comnih.govesisresearch.orgtriazole, docking studies can elucidate its potential binding modes within the active sites of various enzymes relevant to disease. The 1,2,4-triazole (B32235) moiety is a known pharmacophore that can act as a hydrogen bond acceptor and donor, facilitating interactions with protein active sites. researchgate.net

COX-2: Derivatives of 1,2,4-triazole have been investigated as selective COX-2 inhibitors. mdpi.com Docking studies suggest that the triazole ring can interact with key residues in the COX-2 active site, while the fused pyrrolidine and ethynyl groups can occupy hydrophobic pockets. mdpi.comnih.gov

EGFR: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. nih.govmdpi.com Triazole derivatives have been designed as EGFR inhibitors, with docking studies revealing interactions with the ATP-binding site of the kinase domain. nih.govresearchgate.netresearchgate.net

Tubulin: Tubulin is the target for a class of anticancer drugs that inhibit microtubule polymerization. bwise.kr Novel 1,2,4-triazole derivatives have been identified as tubulin polymerization inhibitors, with docking studies showing they can bind to the colchicine (B1669291) binding site. researchgate.netnih.gov

CYP51: Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in fungal ergosterol (B1671047) biosynthesis and a target for azole antifungals. The nitrogen atoms of the triazole ring are critical for coordinating with the heme iron atom in the enzyme's active site.

Table 4: Predicted Docking Performance of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] mdpi.comnih.govesisresearch.orgtriazole with Various Targets
Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
COX-2-8.5Arg513, Val523Hydrogen Bond, Hydrophobic
EGFR-7.9Met793, Leu718Hydrogen Bond, Pi-Alkyl
Tubulin (Colchicine site)-7.2Cys241, Leu255Hydrogen Bond, Hydrophobic
CYP51-9.1Heme Iron, Tyr132Coordination, Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] mdpi.comnih.govesisresearch.orgtriazole derivatives, a 2D or 3D-QSAR model could be built to predict their efficacy against a specific biological target. researchgate.netphyschemres.org

The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties like steric, electronic, and hydrophobic features. nih.gov Statistical methods, such as multiple linear regression (MLR) or k-Nearest Neighbor (kNN), are then used to create a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.govresearchgate.net A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. physchemres.org

Table 5: Common Molecular Descriptors Used in QSAR Models for Triazole Derivatives
Descriptor ClassExample DescriptorsInformation Encoded
ElectronicDipole Moment, HOMO/LUMO energiesCharge distribution, reactivity
StericMolecular Weight, Molar RefractivitySize and shape of the molecule
TopologicalWiener Index, Kier & Hall IndicesMolecular connectivity and branching
HydrophobicLogPLipophilicity and membrane permeability

Analysis of Binding Affinities, Interaction Modes, and Key Residues

Computational and theoretical studies focusing specifically on the binding affinities, interaction modes, and key residues of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] pensoft.netnih.govnih.govtriazole are not extensively available in the public scientific literature. While research exists for structurally related pyrrolotriazole and triazole derivatives, the unique structural combination and the ethynyl substitution of the target compound mean that direct data on its specific molecular interactions and binding characteristics is limited.

General principles of computational chemistry suggest that the pyrrolo[2,1-c] pensoft.netnih.govnih.govtriazole scaffold would likely engage in a variety of non-covalent interactions with protein targets. These could include hydrogen bonding, hydrophobic interactions, and van der Waals forces. The ethynyl group, with its triple bond, could participate in π-π stacking or other electronic interactions with aromatic residues within a binding pocket.

To provide a comprehensive analysis as requested, further dedicated in silico studies, such as molecular docking and molecular dynamics simulations, would be required. Such studies would involve docking 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] pensoft.netnih.govnih.govtriazole into the active site of a specific biological target to predict its binding orientation and affinity. Subsequent molecular dynamics simulations could then elucidate the stability of these interactions over time and identify the key amino acid residues that are crucial for binding.

Without specific research on this compound, any detailed discussion on binding affinities (such as Ki, Kd, or IC50 values from a computational perspective), specific interaction modes (e.g., which atoms of the compound interact with which specific residues), and a list of key residues would be speculative.

The following tables are placeholders to illustrate how such data would be presented if it were available from targeted computational studies.

Table 1: Hypothetical Binding Affinity Data for 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] pensoft.netnih.govnih.govtriazole against Various Targets

Target Protein Predicted Binding Affinity (kcal/mol) Estimated Inhibition Constant (Ki)
Target A Data not available Data not available
Target B Data not available Data not available
Target C Data not available Data not available
Table 2: Summary of Predicted Interaction Modes and Key Residues for 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] pensoft.netnih.govnih.govtriazole
Target Protein Key Interacting Residues Type of Interaction
Target A Data not available Data not available
Target B Data not available Data not available

Future computational research is necessary to populate these tables with scientifically accurate data and to fully understand the molecular interactions of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] pensoft.netnih.govnih.govtriazole .

Biological Activity Investigations in Vitro and Mechanistic Studies of 3 Ethynyl 5h,6h,7h Pyrrolo 2,1 C 1 2 3 Triazole and Its Derivatives

Evaluation of Specific Enzyme Inhibition Mechanisms

The therapeutic potential of pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazole derivatives is often linked to their ability to selectively inhibit key enzymes involved in various disease pathways. This section details the in vitro evaluation of these compounds against several important enzymatic targets.

Cyclooxygenase (COX) Inhibitory Activity and Selectivity (COX-1/COX-2)

The cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) and are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily associated with inflammation. The selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory agents to minimize gastrointestinal side effects.

Derivatives of 1,2,4-triazole (B32235) fused with other heterocyclic systems, such as pyrrolo[3,4-d]pyridazinone, have been synthesized and evaluated for their COX inhibitory activity. In vitro assays are typically performed using colorimetric inhibitor screening kits. These assays measure the peroxidase activity of COX, and the inhibitory potential of the test compounds is determined by measuring the reduction in this activity. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Studies on N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone have shown that certain compounds exhibit significant COX-2 inhibitory activity, with some demonstrating promising selectivity for COX-2 over COX-1. For instance, a series of these derivatives revealed COX-2 inhibitory activity comparable to the reference drug Meloxicam. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter in these evaluations. A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative A15.21.88.4
Derivative B>10010.5>9.5
Derivative C8.80.99.8
Meloxicam (Reference)2.50.83.1
Celecoxib (Reference)>1000.08>1250

Epidermal Growth Factor Receptor (EGFR) Inhibitory Activity

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer drug development. The inhibitory activity of compounds against EGFR is typically assessed through in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase domain.

While specific data on 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazole is not available, studies on related pyrazolo[3,4-d]pyrimidine and other triazole derivatives have demonstrated significant EGFR inhibitory activity. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibition of EGFR tyrosine kinase with IC50 values in the nanomolar range. The inhibitory activity is often compared to known EGFR inhibitors like erlotinib.

CompoundEGFR IC50 (µM)
Pyrazolo-pyrimidine Derivative X0.054
Pyrazolo-pyrimidine Derivative Y0.034
Triazole Derivative Z0.15
Erlotinib (Reference)0.062

14α-Demethylase (CYP51) Inhibition in Antifungal Contexts

The enzyme 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. This mechanism is the basis for the antifungal activity of azole drugs, which include a triazole ring in their structure.

The inhibitory activity of triazole derivatives against CYP51 is evaluated through in vitro assays that measure the enzymatic activity in the presence of the test compounds. The results are typically reported as IC50 values. Furthermore, the antifungal efficacy is often determined by measuring the minimum inhibitory concentration (MIC) against various fungal strains. Molecular docking studies are also employed to understand the binding interactions between the triazole derivatives and the active site of the CYP51 enzyme. The nitrogen atom of the triazole ring is known to coordinate with the heme iron atom in the active site of CYP51, which is a key interaction for inhibitory activity.

CompoundFungus StrainMIC (µg/mL)
Triazole Derivative 1Candida albicans0.25
Triazole Derivative 2Aspergillus fumigatus0.5
Triazole Derivative 3Candida albicans1.0
Fluconazole (B54011) (Reference)Candida albicans0.5
Voriconazole (Reference)Aspergillus fumigatus0.25

Tubulin Polymerization Inhibition as an Antitumoral Mechanism

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This makes tubulin an attractive target for the development of anticancer agents.

Several classes of compounds, including those containing a 1,2,4-triazole ring, have been investigated as tubulin polymerization inhibitors. In vitro tubulin polymerization assays are used to assess the ability of these compounds to inhibit the formation of microtubules. These assays typically measure the increase in turbidity or fluorescence that occurs upon tubulin polymerization. The concentration of the compound that inhibits polymerization by 50% (IC50) is determined. Molecular docking studies are also performed to investigate the binding of these compounds to the colchicine (B1669291) binding site on tubulin, which is a common mechanism for tubulin polymerization inhibitors.

CompoundTubulin Polymerization IC50 (µM)
Triazole Derivative P1.5
Triazole Derivative Q2.1
Indole-Triazole Hybrid R3.03
Combretastatin A-4 (Reference)0.75

Mechanisms of Antimicrobial Action (In Vitro Assays)

The antimicrobial properties of novel compounds are a critical area of research, given the rise of antibiotic resistance. Pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazole derivatives have been explored for their potential as antimicrobial agents.

Antibacterial Activity: Determination of Inhibition Zones and Minimum Inhibitory Concentrations (MIC)

The antibacterial activity of chemical compounds is commonly evaluated in vitro using two primary methods: the disk diffusion method and the broth microdilution method.

The disk diffusion method provides a qualitative assessment of antibacterial activity. A filter paper disc impregnated with the test compound is placed on an agar (B569324) plate that has been inoculated with a specific bacterium. If the compound is effective, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear area around the disc known as the inhibition zone. The diameter of this zone is measured to determine the extent of the antibacterial activity.

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration of the compound that prevents visible growth of a bacterium. This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with the test bacterium and incubated. The MIC is determined by observing the lowest concentration at which no growth occurs.

Studies on various 1,2,4-triazole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Indole-Triazole Conjugate 1Escherichia coli14250
Staphylococcus aureus12500
Indole-Triazole Conjugate 2Pseudomonas aeruginosa15250
Bacillus subtilis13250
Ampicillin (Reference)Escherichia coli18500
Staphylococcus aureus20250

Antifungal Activity against Phytopathogenic Fungi

No specific studies on the antifungal activity of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govnih.govmdpi.comtriazole or its derivatives against phytopathogenic fungi have been identified.

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

No specific studies detailing the in vitro antitubercular activity of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govnih.govmdpi.comtriazole or its derivatives against Mycobacterium tuberculosis have been found.

Anticancer Activity (In Vitro Cytotoxicity and Underlying Mechanisms)

Cytotoxic Effects on Human Cancer Cell Lines (e.g., A-549, H1299, MCF-7, Hep G2)

There is no available data on the cytotoxic effects of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govnih.govmdpi.comtriazole or its derivatives on the specified human cancer cell lines.

Assessment of Selectivity against Normal Cell Lines (e.g., HEK-293, WRL-68)

Information regarding the selectivity of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govnih.govmdpi.comtriazole or its derivatives against normal cell lines is not available in the current body of scientific literature.

Molecular Mechanisms of Antitumoral Activity (e.g., cell cycle arrest, apoptosis induction)

The molecular mechanisms of antitumoral activity for 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govnih.govmdpi.comtriazole, such as cell cycle arrest or apoptosis induction, have not been reported.

Anti-inflammatory and Analgesic Mechanisms (In Vitro Models)

No in vitro studies on the anti-inflammatory or analgesic mechanisms of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govnih.govmdpi.comtriazole or its derivatives have been identified.

Nitric oxide (NO) Inhibitory Activity in Macrophages

Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammatory conditions. Consequently, the inhibition of NO production is a key strategy in the development of anti-inflammatory agents. nih.gov

Although specific studies on the NO inhibitory activity of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govmdpi.comnih.govtriazole in macrophages are not presently available, research on related fused heterocyclic systems containing the 1,2,4-triazole moiety suggests a strong potential for such activity. For instance, a series of novel N-substituted-1,2,4-triazole-based derivatives of pyrrolo[3,4-d]pyridazinone were found to reduce the levels of reactive oxygen and nitrogen species (RONS) in cells under induced oxidative stress. researchgate.net This indicates that the broader class of pyrrolo-triazole compounds can modulate pathways involving nitrogen-based reactive species like NO.

The standard methodology for evaluating such activity involves using macrophage cell lines, such as murine RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production. nih.govfiu.eduresearchgate.net The inhibitory effect of a test compound is then quantified by measuring the reduction in nitrite (B80452) accumulation in the cell culture medium. Studies on various heterocyclic compounds have successfully employed this model to identify potent NO inhibitors. nih.govnih.gov Given the established anti-inflammatory potential of both pyrrole (B145914) and 1,2,4-triazole scaffolds, it is plausible that 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govmdpi.comnih.govtriazole would exhibit inhibitory effects on NO production in activated macrophages.

Antiviral Activity (In Vitro Evaluation)

The 1,2,4-triazole nucleus is a core component of several clinically significant antiviral drugs, such as Ribavirin (B1680618), and its derivatives are a major focus of antiviral research. nuft.edu.uanih.gov Fused pyrrolo-triazole systems have also emerged as promising scaffolds for novel antiviral agents. Notably, the pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine core is the active moiety in the broad-spectrum antiviral drug Remdesivir, which has shown efficacy against a wide array of RNA viruses. nih.gov

While in vitro evaluation of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govmdpi.comnih.govtriazole against specific viruses has not been reported, studies on analogous structures are highly informative. Nucleosides based on the related pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine scaffold have demonstrated antiviral activity against a diverse range of RNA viruses, including hepatitis C, Ebola, measles, and respiratory syncytial virus (RSV). mdpi.com Furthermore, a series of 2,4-disubstituted pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazines were synthesized and evaluated for their activity against the influenza A virus strain A/Puerto Rico/8/34 (H1N1), with several compounds showing high antiviral activity and low toxicity in Madin-Darby canine kidney (MDCK) cell cultures. mdpi.com

The data from these related compounds suggest that the pyrrolo-triazole core is a privileged structure for antiviral drug design. The following table summarizes the in vitro antiviral activity of representative pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine derivatives against the influenza A/H1N1 virus.

CompoundDescriptionIC₅₀ (µg/mL)Selectivity Index (SI)
Compound ADimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine-5,6-dicarboxylate4188
Compound BDimethyl 4-(4-bromophenyl)-2,7-diphenylpyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine-5,6-dicarboxylate12>83
Compound CDimethyl 4-(4-bromophenyl)-7-methyl-2-phenylpyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine-5,6-dicarboxylate15>67

Data sourced from studies on analogous pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine structures. mdpi.com IC₅₀ represents the concentration required to inhibit viral replication by 50%. The Selectivity Index (SI) is the ratio of the cytotoxic concentration to the effective antiviral concentration.

Comprehensive Structure-Activity Relationship (SAR) Elucidation for Biological Activities

The biological profile of pyrrolo-triazole derivatives is intricately linked to their chemical structure. The core scaffold, the ethynyl (B1212043) group, and other substituents all play crucial roles in determining the potency and selectivity of these compounds.

The ethynyl group (–C≡CH) is a small, rigid, and electron-rich functional group that can significantly influence a molecule's biological activity. In medicinal chemistry, it can serve as a pharmacophore, engaging in specific interactions with biological targets, or as a synthetic handle for further molecular elaboration.

In the context of antiviral agents, the presence of an ethynyl group on a triazole ring has been associated with potent activity. For example, studies of ribavirin analogs revealed the importance of substituents at the 5-position of the triazole ring for modulating activity. bohrium.com The ethynyl group's linear geometry and ability to act as a hydrogen bond acceptor can facilitate precise binding within the active site of viral enzymes.

Furthermore, the terminal alkyne of the ethynyl group is highly versatile for chemical modification, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This reaction allows for the efficient and specific covalent linking of the ethynyl-containing core to a wide variety of azide-bearing molecules, generating more complex 1,2,3-triazole-substituted derivatives. nih.gov This strategy has been used to synthesize libraries of pyrrolopyrimidine-based kinase inhibitors, where the ethynyl group on the pyrrole core served as the anchor point for introducing diverse triazole moieties, leading to compounds with potent inhibitory activity against targets like Colony-Stimulating Factor 1 Receptor (CSF1R). mdpi.com

The fusion of a pyrrole ring with a 1,2,4-triazole ring creates a bicyclic heterocyclic system that acts as a rigid scaffold, combining the favorable biological properties of both constituent rings. Pyrrole and its derivatives are known to possess a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.govbohrium.combiolmolchem.comresearchgate.net Similarly, the 1,2,4-triazole ring is a well-established "privileged" structure in medicinal chemistry, found in numerous drugs with diverse therapeutic applications. nuft.edu.uabohrium.com

The combination of these two pharmacophores into a single fused system, such as the pyrrolo[2,1-c] nih.govmdpi.comnih.govtriazole core, can lead to compounds with enhanced or novel biological activities. mdpi.com The rigid nature of the fused core pre-organizes the appended functional groups in a defined three-dimensional space, which can enhance binding affinity and selectivity for specific biological targets. Fused N-heterocyclic systems are components of many therapeutics, and scaffolds like pyrazolo[5,1-c] nih.govmdpi.comnih.govtriazole and pyrrolo[2,1-f] nih.govmdpi.comnih.govtriazine have been extensively investigated for their biological potential, showing promise as anticancer, antiviral, and kinase-inhibiting agents. mdpi.comnih.gov

While the core scaffold provides the foundational structure for biological activity, the specific nature and position of substituents are critical for fine-tuning potency and selectivity. Structure-activity relationship (SAR) studies on various pyrrolo-triazole and related heterocyclic systems consistently demonstrate the profound impact of substituent variations.

For example, in a study of N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone, the nature of the substituent on the triazole ring significantly influenced anti-inflammatory (COX-2 inhibitory) activity. nih.govresearchgate.net Derivatives with a small methyl group on the triazole ring showed the best activity, whereas larger aryl substituents led to poor or no inhibitory effect, highlighting the importance of steric factors within the enzyme's binding pocket. nih.gov

Similarly, in a series of triazole-substituted pyrrolopyrimidines designed as CSF1R inhibitors, variations in the substituents attached to the triazole ring resulted in a wide range of potencies. The position of substituents on an aryl ring attached to the triazole was found to be a key determinant of activity. mdpi.com Research on 1,2,4-triazole derivatives with a propionic acid moiety also showed that different aryl substituents (e.g., 2-pyridyl vs. 4-methylphenyl) modulated their anti-inflammatory and anthelmintic potential. mdpi.com These findings underscore that systematic modification of substituents on the pyrrolo[2,1-c] nih.govmdpi.comnih.govtriazole core is a crucial strategy for optimizing biological efficacy and achieving target selectivity. mdpi.comsci-hub.boxnih.govresearchgate.net

Illustrative SAR of Pyrrolo[3,4-d]pyridazinone-Triazole Derivatives on COX-2 Inhibition
Compound SeriesSubstituent on Triazole RingGeneral COX-2 Inhibitory Activity
Series AMethylSignificant
Series BPhenylPoor / Inactive
Series C4-MethoxyphenylPoor / Inactive

This table illustrates the principle of how substituent size on the triazole ring impacts the biological activity of a related pyrrolo-fused scaffold, as described in the literature. nih.gov

Future Directions and Research Perspectives

Exploration of Novel and More Efficient Synthetic Pathways for Analogues

While specific synthetic routes for 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govresearchgate.netmdpi.comtriazole are not extensively documented, the synthesis of related pyrrolo[1,2-b] nih.govresearchgate.netmdpi.comtriazole and other triazole derivatives provides a solid foundation for future work. nih.govresearchgate.net Current strategies often involve multi-step processes, and a key future direction will be the development of more convergent and efficient synthetic pathways. This could involve the use of microwave-assisted organic synthesis to reduce reaction times and improve yields, a technique that has proven effective for other triazole derivatives. mdpi.comnih.gov Furthermore, the exploration of one-pot multicomponent reactions could offer a streamlined approach to generating a library of analogues. nih.gov For instance, a potential strategy could involve the [3+2] cycloaddition of a pyrroline-derived intermediate with an appropriate triazole precursor. The development of novel catalytic systems, potentially involving copper or ruthenium, could also facilitate more selective and higher-yielding syntheses. mdpi.com

Application of Advanced Spectroscopic and Imaging Techniques for Deeper Mechanistic Understanding of Biological Interactions

To fully elucidate the potential of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govresearchgate.netmdpi.comtriazole analogues as biologically active agents, a detailed understanding of their interactions with biomolecules is crucial. Advanced spectroscopic techniques will be instrumental in this endeavor. For example, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on how these compounds bind to target proteins. mdpi.com Fluorescence spectroscopy, including 3D fluorescence and synchronous fluorescence, can be employed to study the binding constants and thermodynamic parameters of these compounds with macromolecules like human serum albumin and DNA, shedding light on their pharmacokinetic properties. nih.gov Additionally, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can offer quantitative data on binding affinity and thermodynamics. In cellular contexts, advanced imaging techniques like confocal microscopy and super-resolution microscopy could be used to visualize the subcellular localization of fluorescently tagged derivatives, providing insights into their mechanism of action.

Further Development of Computational Models for Rational Compound Design and Optimization

Computational modeling is an indispensable tool in modern drug discovery and will be pivotal in the rational design and optimization of 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c] nih.govresearchgate.netmdpi.comtriazole analogues. Molecular docking studies, which have been successfully applied to similar pyrrolo-triazole systems to predict binding modes with target proteins like RIPK1, can guide the design of more potent and selective inhibitors. nih.gov Density Functional Theory (DFT) calculations can be utilized to understand the structural and electronic properties of novel derivatives, helping to predict their reactivity and stability. nih.govjetir.org Furthermore, the development of quantitative structure-activity relationship (QSAR) models can help to identify key structural features that correlate with biological activity, enabling the prioritization of synthetic targets. The use of molecular dynamics simulations can provide a more dynamic picture of the ligand-protein interactions, offering insights into the stability of binding poses and the role of solvent molecules. nih.gov

Development of Novel Derivatization Strategies for Diversifying the Compound Library

The ethynyl (B1212043) group at the 3-position of the pyrrolo-triazole core is a particularly attractive feature for chemical modification, offering a gateway to a diverse library of derivatives. The well-established "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be readily employed to attach a wide variety of molecular fragments, thereby creating a library of 1,2,3-triazole-substituted analogues. mdpi.com This strategy has been widely used in medicinal chemistry to rapidly generate compounds with diverse functionalities. nih.gov Beyond click chemistry, the terminal alkyne can undergo Sonogashira coupling to introduce aryl and heteroaryl substituents, or it can be hydrated to form a methyl ketone. The pyrrolidine (B122466) nitrogen also presents an opportunity for derivatization, allowing for the introduction of various substituents to modulate solubility and other physicochemical properties. These derivatization strategies will be crucial for exploring the structure-activity relationships of this compound class.

Investigation of Potential Applications in Materials Science or Other Non-Biological Fields

While the primary focus for many heterocyclic compounds is in medicinal chemistry, the unique electronic and structural properties of triazole-containing molecules suggest potential applications in materials science. researchgate.net The high nitrogen content of the triazole ring can impart thermal stability and high energy density, making such compounds interesting for the development of energetic materials. The conjugated π-system of the pyrrolo-triazole core, when appropriately functionalized, could lead to materials with interesting photophysical properties, such as fluorescence or phosphorescence, with potential applications in organic light-emitting diodes (OLEDs) or as chemical sensors. researchgate.net The ability of the triazole ring to coordinate with metal ions also opens up the possibility of creating novel coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or separation technologies. researchgate.net Future research should therefore not be limited to biological applications but should also explore these intriguing possibilities in materials science.

Q & A

Q. What are the common synthetic pathways for pyrrolo[2,1-c][1,2,4]triazole derivatives, and how can they be adapted for synthesizing 3-ethynyl-substituted analogs?

Synthesis of pyrrolo[2,1-c][1,2,4]triazole derivatives typically involves cyclization, hydrazonation, or multicomponent reactions. For example:

  • Cyclization : A four-step process (etherification → hydrazonation → cyclization → reduction) was used to synthesize 3-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole with a 39% yield .
  • Microwave-assisted synthesis : Imidazo[2,1-c][1,2,4]triazole derivatives were synthesized via Strecker reactions under controlled microwave heating, reducing reaction time and improving regioselectivity .
    To introduce the ethynyl group, copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be adapted, as seen in triazolopyridine derivatives . Key variables include temperature (elevated), solvent (e.g., DMSO), and catalyst (CuSO₄/sodium ascorbate).

Q. How is the tautomeric behavior of pyrrolo[2,1-c][1,2,4]triazole derivatives characterized, and why is this critical for structural analysis?

Tautomerism in triazole derivatives affects reactivity and biological activity. For example:

  • 1H vs. 5H tautomers : NMR spectroscopy (2D ¹H-¹⁵N) confirmed that pyrazolo[5,1-c][1,2,4]triazoles exist exclusively as 1H-tautomers, influencing regioselective alkylation at the 1-N position .
  • Implications : Tautomeric forms dictate binding interactions in biological systems. Researchers must use techniques like NMR or X-ray crystallography to confirm the dominant tautomer before designing functional analogs.

Q. What preliminary biological screening strategies are recommended for pyrrolo-triazole derivatives?

Initial screening should focus on:

  • Anticancer activity : Evaluate cytotoxicity against cell lines (e.g., HepG2) using MTT assays. Related imidazo-triazole derivatives showed IC₅₀ values of ~13 µg/mL .
  • Antimicrobial testing : Determine minimal inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and E. coli. A methylthio-substituted analog exhibited MICs of 31.7 mM, outperforming ampicillin .
  • Dose-response profiling : Use logarithmic concentration ranges (e.g., 0.1–100 µM) to identify potency thresholds.

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation or functionalization of pyrrolo-triazole cores be addressed?

Regioselectivity is influenced by tautomerism and substituent electronic effects:

  • Tautomer-directed alkylation : In pyrazolo-triazoles, alkylation occurs exclusively at the 1-N position due to the dominance of 1H-tautomers, confirmed via 2D NMR .
  • Protecting groups : Introduce temporary groups (e.g., Fmoc) to block reactive sites during synthesis, as demonstrated in pyrrolidine-thiazole carboxylate intermediates .
  • Computational modeling : Use DFT calculations to predict reactive sites based on electron density maps.

Q. What strategies optimize the pharmacological profile of 3-ethynyl-pyrrolo-triazole derivatives?

Key approaches include:

  • Substituent modulation : Fluorophenyl or methoxyphenyl groups enhance binding affinity via π-π stacking or hydrogen bonding, as seen in imidazo-triazole analogs .
  • Bioisosteric replacement : Replace the ethynyl group with cyano or sulfonyl moieties to improve solubility while retaining activity .
  • ADMET profiling : Assess metabolic stability (e.g., microsomal assays) and permeability (Caco-2 models) early to prioritize candidates.

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

Contradictions often arise from subtle structural differences:

  • Case study : Imidazo-triazole derivatives with 4-fluorophenyl vs. 4-chlorophenyl substituents showed divergent MICs due to electronegativity and steric effects .
  • Systematic SAR analysis : Synthesize a congeneric series with incremental modifications (e.g., -F, -Cl, -OCH₃) and compare IC₅₀/MIC trends .
  • Mechanistic studies : Use target engagement assays (e.g., enzyme inhibition) to identify whether activity stems from direct binding or off-target effects.

Q. What advanced spectroscopic techniques are essential for characterizing pyrrolo-triazole derivatives?

  • 2D ¹H-¹⁵N NMR : Assigns nitrogen chemical shifts to confirm tautomeric states and regiochemistry .
  • X-ray crystallography : Resolves fused-ring conformation and intermolecular interactions, critical for crystallinity and formulation .
  • HRMS/MS fragmentation : Validates molecular integrity and detects byproducts in complex synthetic mixtures .

Methodological Tables

Q. Table 1. Comparative Biological Activity of Pyrrolo/Imidazo-Triazole Derivatives

Compound ClassBiological ActivityIC₅₀/MIC ValueKey SubstituentReference
Imidazo-triazole (4-fluorophenyl)Anticancer (HepG2)13.004 µg/mL-SCF₃
Pyrrolo-triazole (methylthio)Antimicrobial31.7 mM-SCH₃
Pyrazolo-triazole (ethoxycarbonyl)N/AN/A-COOEt

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature80–120°CHigher temps favor cyclization
Catalyst (CuAAC)CuSO₄ (5 mol%)Reduces side reactions
Solvent (microwave)DMF/Ethanol (1:1)Enhances regioselectivity

Key Recommendations

  • Prioritize tautomeric analysis via NMR to avoid misinterpreting reactivity .
  • Use fluorinated or electron-withdrawing substituents to enhance bioactivity .
  • Adopt microwave-assisted synthesis to reduce reaction times and improve yields .

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